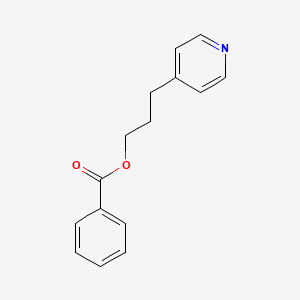

3-(Pyridin-4-yl)propyl benzoate

Description

General Significance of Pyridine-Containing Scaffolds in Organic and Materials Chemistry

The pyridine (B92270) ring is a foundational six-membered nitrogen-containing heterocycle that is isosteric with benzene (B151609). nih.gov This structural similarity to benzene, but with the inclusion of a nitrogen atom, imparts unique properties that make pyridine and its derivatives indispensable in various chemical fields. ijnrd.org The nitrogen atom in the pyridine ring introduces a dipole moment and a site of basicity, influencing the molecule's reactivity and solubility. nih.gov

In organic chemistry, pyridine scaffolds are integral to the synthesis of a vast array of compounds, including pharmaceuticals and agrochemicals. nih.gov They are frequently employed as catalysts or reagents in chemical reactions. nih.govstackexchange.com For instance, pyridine can act as a nucleophilic catalyst in acylation reactions, where it activates acyl chlorides to facilitate the formation of esters. stackexchange.com The basic nature of the pyridine nitrogen allows it to neutralize acids produced during a reaction. nih.gov

The electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, makes it more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, compared to electrophilic substitution, which typically occurs at the C-3 position under harsh conditions. nih.gov This predictable reactivity is a valuable tool for synthetic chemists in designing complex molecules.

In materials chemistry, the pyridine moiety is a versatile building block for functional materials. Its ability to coordinate with metal ions makes it a popular ligand in the design of metal-organic frameworks (MOFs) and organometallic catalysts. nih.gov Furthermore, the incorporation of pyridine scaffolds into polymers and other materials can influence their electronic and optical properties. nih.gov

The broad utility of pyridine derivatives is also evident in their natural occurrence in essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes. nih.gov This biocompatibility has spurred extensive research into pyridine-containing compounds for medicinal applications, with over 7,000 existing drug molecules incorporating this scaffold. nih.govresearchgate.net

Strategic Role of Benzoate (B1203000) Ester Functionalities in Chemical Transformations and Design

Benzoate esters are a significant class of organic compounds derived from the esterification of benzoic acid and an alcohol. chemicalbook.comdergipark.org.tr This functional group plays a multifaceted role in both synthetic organic chemistry and the design of functional molecules.

In Chemical Synthesis:

Protecting Groups: The benzoate group is often used as a protecting group for alcohols. Its relative stability to a range of reaction conditions allows chemists to selectively mask a hydroxyl group while other parts of the molecule are modified. The benzoate ester can then be readily cleaved under basic conditions to regenerate the alcohol.

Synthetic Intermediates: Benzoate esters are crucial intermediates in the synthesis of a wide variety of more complex molecules, including pharmaceuticals, fine chemicals, and polymers. chemicalbook.comdergipark.org.tr The ester functionality can be transformed into other functional groups, or the entire benzoate moiety can be a key structural component of the final product.

Catalysis: The synthesis of benzoate esters itself is an area of active research, with a focus on developing efficient and environmentally friendly catalysts for the esterification reaction. dergipark.org.trmdpi.com These catalysts are often solid acids or ionic liquids that can be easily separated from the reaction mixture and reused. dergipark.org.trmdpi.com

In Molecular Design:

Modulation of Properties: The benzoate group, with its aromatic ring, can influence the physical and chemical properties of a molecule, such as its solubility, crystallinity, and electronic characteristics. chemicalbook.com

Flavor and Fragrance: Many simple benzoate esters have pleasant aromas and are used in the food and cosmetic industries as flavoring agents and fragrances. chemicalbook.com

Ligand Design: In coordination chemistry, benzoate groups can act as ligands for metal ions, contributing to the formation of stable complexes with specific geometries and electronic properties.

The versatility of the benzoate ester functionality makes it a valuable tool for chemists in a wide range of applications, from the synthesis of complex natural products to the development of new materials. chemicalbook.comdergipark.org.tr

Structural Context of 3-(Pyridin-4-yl)propyl Benzoate within the Broader Class of Pyridine-Substituted Esters

This compound is a member of the diverse family of pyridine-substituted esters. These compounds are characterized by the presence of both a pyridine ring and an ester group within the same molecule. The specific arrangement of these two functional groups, including the nature of the linking group and the substitution pattern on both the pyridine and the aromatic ring of the ester, gives rise to a wide array of compounds with distinct properties and applications.

The structural features of this compound are:

A Pyridine-4-yl Group: The pyridine ring is attached to the rest of the molecule at the 4-position. This substitution pattern influences the electronic properties and steric hindrance around the nitrogen atom.

A Propyl Linker: A three-carbon aliphatic chain separates the pyridine ring from the ester functionality. This flexible linker allows for a degree of conformational freedom between the two aromatic systems.

A Benzoate Ester: The ester is derived from benzoic acid.

Within the broader class of pyridine-substituted esters, variations can occur in several key areas:

Position of the Pyridine Nitrogen: The nitrogen atom can be at the 2-, 3-, or 4-position of the pyridine ring, leading to different isomers with distinct electronic and steric properties.

Nature of the Linker: The linker between the pyridine and ester groups can vary in length, rigidity, and chemical composition. It can be a simple alkyl chain, as in the case of this compound, or it can be more complex, incorporating other functional groups or aromatic rings.

Substitution on the Aromatic Rings: Both the pyridine ring and the benzoate ring can be substituted with various functional groups, which can fine-tune the molecule's properties for specific applications.

Research on related pyridine-substituted esters has demonstrated their potential in various fields. For example, derivatives of ethyl 4-(pyridin-4-yl)benzoate have been investigated for their applications in medicinal chemistry and materials science. In some cases, pyridine-substituted esters are synthesized as precursors for antimycobacterial agents. nih.gov The synthesis of these compounds often involves esterification reactions or cross-coupling reactions to connect the pyridine and benzoate moieties.

A closely related structure, 4-[3-(Pyridin-4-yl)prop-yl]pyridinium 2-carboxy-benzoate, has been characterized as a molecular salt. nih.gov In this case, the pyridine nitrogen is protonated, and the benzoate is a carboxylate anion. nih.gov This highlights the basicity of the pyridine ring and its ability to form salts with carboxylic acids.

The specific combination of a 4-substituted pyridine, a propyl linker, and a benzoate ester in this compound defines its unique chemical identity and potential for further investigation in various research contexts.

Compound Information

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-4-ylpropyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(14-6-2-1-3-7-14)18-12-4-5-13-8-10-16-11-9-13/h1-3,6-11H,4-5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMBDZRIANTTBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pyridin 4 Yl Propyl Benzoate and Analogous Compounds

Esterification Reactions for Benzoate (B1203000) Ester Formation

The crucial step in synthesizing 3-(pyridin-4-yl)propyl benzoate is the esterification of 3-(pyridin-4-yl)propan-1-ol. oakwoodchemical.comcymitquimica.com This transformation can be achieved through several catalytic methods, each with distinct advantages concerning reaction conditions, efficiency, and substrate scope.

The Fischer-Speier esterification, a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, is a primary route for preparing benzoate esters. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of benzoic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by 3-(pyridin-4-yl)propan-1-ol. masterorganicchemistry.comuomustansiriyah.edu.iq Subsequent proton transfer and elimination of a water molecule yield the final ester. uomustansiriyah.edu.iq

While traditional mineral acids like sulfuric acid are effective, modern approaches often employ milder and more specialized Brønsted acid catalysts. uomustansiriyah.edu.iqmdpi.com Pyridinium-based systems, such as pyridinium (B92312) p-toluenesulfonate (PPTS) and Brønsted acidic ionic liquids, have emerged as efficient and often reusable catalysts for esterification. researchgate.netiitm.ac.inresearchgate.net For instance, pyridinium p-toluenesulfonate has been used as a catalyst for the esterification of carboxylic acids with primary alcohols, yielding the corresponding esters in high yields. researchgate.net Similarly, simple pyridinium salt derivatives have been identified as effective Brønsted acid catalysts for related reactions, with their catalytic activity enhanced by electron-withdrawing substituents on the pyridine (B92270) ring. organic-chemistry.orgnih.gov The use of these catalysts can offer improved selectivity and easier workup procedures compared to strong mineral acids. mdpi.comiitm.ac.in

Table 1: Comparison of Brønsted Acid Catalysts for Esterification

| Catalyst Type | Example(s) | Key Advantages | Relevant Findings |

|---|---|---|---|

| Mineral Acids | H₂SO₄, HCl | Low cost, readily available | Standard catalyst for Fischer esterification; equilibrium-driven reaction. masterorganicchemistry.comuomustansiriyah.edu.iq |

| Sulfonic Acids | p-Toluenesulfonic acid (TsOH) | Solid, easier to handle than H₂SO₄ | Commonly used alternative to sulfuric acid. masterorganicchemistry.com |

| Pyridinium Salts | Pyridinium p-toluenesulfonate | Mild conditions, high yields | Effective for esterification of carboxylic acids with primary alcohols. researchgate.net |

| Acidic Ionic Liquids | [HSO₃-pHim]HSO₄, [BMIM]⁺PTSA⁻ | Reusable, green solvent/catalyst | High conversion and selectivity; easy separation of product. researchgate.netiitm.ac.inresearchgate.net |

Nucleophilic catalysts provide a powerful alternative to acid-catalyzed methods, particularly when using more reactive acylating agents like acid anhydrides (e.g., benzoic anhydride) or acyl chlorides (e.g., benzoyl chloride). 4-(N,N-Dimethylamino)pyridine (DMAP) is an exceptionally effective catalyst for such acylation reactions. utrgv.edusoci.org

The mechanism of DMAP-catalyzed acylation involves the initial reaction of the catalyst with the acylating agent to form a highly reactive N-acylpyridinium ion. utrgv.eduresearchgate.net This intermediate is significantly more electrophilic than the parent anhydride (B1165640) or acyl chloride. The alcohol, 3-(pyridin-4-yl)propan-1-ol, then attacks the acylpyridinium species, leading to the formation of the ester and regeneration of the DMAP catalyst. utrgv.edu These reactions are typically run in the presence of a non-nucleophilic auxiliary base, such as triethylamine (B128534) or pyridine itself, to neutralize the acid byproduct (e.g., HCl or benzoic acid) generated during the reaction. utrgv.eduresearchgate.net The hydrochloride salt of DMAP (DMAP·HCl) has also been developed as a recyclable catalyst for the acylation of inert alcohols under base-free conditions, further enhancing the practicality of this method. acs.orgorganic-chemistry.org

In alignment with the principles of green chemistry, mechanochemical and solvent-free methods for esterification have been developed. These techniques minimize waste and avoid the use of potentially hazardous organic solvents. High-speed ball milling (HSBM) has been shown to facilitate esterification under solvent-free conditions at room temperature. nih.gov

One reported strategy employs an I₂/KH₂PO₂ system, where an inorganic phosphorus salt replaces traditional organophosphorus reagents. Another approach uses a KI/P(OEt)₃ system. nih.gov These methods are transition-metal-free and allow for the direct esterification of carboxylic acids and alcohols. Such solvent-free protocols have been successfully applied to the synthesis of various esters, demonstrating the potential for a more environmentally benign production of compounds like this compound. nih.govresearchgate.net

Approaches to the Construction of the Pyridine-Propyl Carbon Chain

The synthesis of the key precursor, 3-(pyridin-4-yl)propan-1-ol, is a fundamental prerequisite for producing the target benzoate ester. oakwoodchemical.comcymitquimica.com The construction of this C8H11NO aliphatic-heterocyclic structure can be achieved through several synthetic pathways.

One common strategy involves the functionalization of a pre-existing pyridine ring. For example, starting from a 4-substituted pyridine, a three-carbon chain can be introduced. This might be accomplished through the reduction of a carbonyl or carboxyl group at the terminus of a propyl chain. For instance, the catalytic hydrogenation of ethyl 4-pyridinepropionate or the reduction of 4-pyridinepropionic acid with a suitable reducing agent like lithium aluminum hydride would yield the desired alcohol.

Alternatively, carbon-carbon bond-forming reactions can be employed. The reaction of a Grignard reagent derived from a 4-halopyridine with a three-carbon electrophile like an epoxide (e.g., propylene (B89431) oxide), followed by regioselective ring-opening, could furnish the desired carbon skeleton. Conversely, reacting a nucleophilic species, such as the anion of 4-picoline (4-methylpyridine), with a two-carbon electrophile like ethylene (B1197577) oxide would introduce a 3-hydroxypropyl group at the 4-position of the pyridine ring. The synthesis of analogous structures, such as 4-[3-(Pyridin-2-yl)propyl]pyridine, has been achieved through methods including the reaction of 2-pyridylmagnesium bromide with 3-bromopropylpyridine.

Strategies for Derivatization and Functionalization of Precursors and Related Benzoate Derivatives

The molecular scaffold of this compound offers multiple sites for derivatization to generate a library of analogous compounds. Functionalization can be performed on the precursors—3-(pyridin-4-yl)propan-1-ol or benzoic acid—prior to esterification, or on the final ester product, although the latter may be more challenging due to potential reactivity of the ester group.

Derivatization of the Pyridine Ring: The pyridine ring can be modified through various reactions. The nitrogen atom can be oxidized to form a pyridine N-oxide, which alters the electronic properties of the ring and can facilitate substitutions. organic-chemistry.org Direct electrophilic aromatic substitution on the pyridine ring is often difficult due to the ring's electron-deficient nature, but can be achieved under harsh conditions or with activating groups present. More advanced methods, such as nitrogen-to-carbon skeletal editing, offer a powerful route to transform the pyridine scaffold into a functionalized benzene (B151609) ring, installing groups like esters, ketones, or nitriles in the process. rsc.org

Derivatization of the Benzoate Moiety: The benzoic acid precursor is readily functionalized. Standard electrophilic aromatic substitution reactions, such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), or Friedel-Crafts acylation/alkylation, can introduce a wide variety of substituents onto the phenyl ring. These modified benzoic acids can then be used in the esterification step to produce a range of substituted benzoate esters.

Methodologies for Purification and Isolation of Pyridine-Benzoate Esters

The purification of this compound from the reaction mixture requires the separation of the product from unreacted starting materials, catalysts, and byproducts. The basicity of the pyridine nitrogen atom is a key feature that can be exploited during the purification process. wikipedia.org

A standard workup procedure often involves an aqueous extraction. After the reaction, the mixture can be diluted with an organic solvent and washed with a dilute aqueous acid solution, such as 1 M HCl. researchgate.net This step protonates the basic pyridine nitrogen, forming a water-soluble pyridinium hydrochloride salt. This allows for the separation of the desired product from non-basic organic impurities, which remain in the organic layer. The aqueous layer containing the protonated product is then neutralized with a base (e.g., NaHCO₃ or NaOH) to deprotonate the pyridinium ion and regenerate the free base form of the ester, which can then be extracted back into an organic solvent like dichloromethane (B109758) or ethyl acetate. tcu.edu

For pyridine-containing reaction mixtures where pyridine is used as a solvent, its removal can be challenging due to its high boiling point. google.com Methods for its removal include distillation under reduced pressure, azeotropic distillation with a solvent like toluene, or washing with an aqueous copper sulfate (B86663) solution, with which pyridine forms a water-soluble complex. researchgate.netgoogle.com

Final purification is typically achieved through standard laboratory techniques. Flash column chromatography on silica (B1680970) gel is a common method, using a solvent system such as a mixture of hexanes and ethyl acetate, often with a small amount of triethylamine added to prevent the product from streaking on the acidic silica. Alternatively, for thermally stable compounds, distillation under reduced pressure can be an effective purification method. tcu.edu

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₁₅H₁₅NO₂ | Target compound |

| 3-(Pyridin-4-yl)propan-1-ol | C₈H₁₁NO | Alcohol precursor oakwoodchemical.comcymitquimica.com |

| Benzoic acid | C₇H₆O₂ | Carboxylic acid precursor |

| Pyridine | C₅H₅N | Basic heterocycle, solvent, base wikipedia.org |

| 4-(N,N-Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | Nucleophilic catalyst utrgv.edusoci.org |

| Pyridinium p-toluenesulfonate (PPTS) | C₁₂H₁₃NO₃S | Brønsted acid catalyst researchgate.net |

| Triethylamine | C₆H₁₅N | Non-nucleophilic base |

| Benzoyl chloride | C₇H₅ClO | Acylating agent |

| Benzoic anhydride | C₁₄H₁₀O₃ | Acylating agent |

| 4-Picoline (4-methylpyridine) | C₆H₇N | Precursor for chain construction |

| 4-[3-(Pyridin-2-yl)propyl]pyridine | C₁₃H₁₄N₂ | Analogous compound |

| Methyl benzoate | C₈H₈O₂ | Example ester mdpi.com |

Due to the highly specific nature of the query for the chemical compound "this compound," extensive searches for its spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, FT-Raman, and Mass Spectrometry) did not yield specific experimental results for this exact molecule.

The search results primarily contained data for structurally related but different compounds, such as propyl benzoate (lacking the pyridine functional group) and various other pyridine or benzoate derivatives. As per the strict instructions to focus solely on "this compound" and not introduce information outside the specified scope, it is not possible to generate a scientifically accurate and detailed article with the required data tables and research findings.

Therefore, the requested article cannot be generated at this time due to the lack of available specific spectroscopic data for "this compound" in the public domain and scientific literature databases accessed.

Spectroscopic Characterization Techniques for Structural Elucidation

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This experimental data is then compared with the theoretically calculated elemental composition derived from the compound's proposed molecular formula. A close correlation between the experimental and calculated values provides strong evidence for the compound's empirical formula and is a critical indicator of its purity.

For 3-(Pyridin-4-yl)propyl benzoate (B1203000), with the molecular formula C₁₅H₁₅NO₂, the theoretical elemental composition can be calculated. The molecular weight of the compound is the sum of the atomic weights of its constituent atoms: (15 × 12.011) + (15 × 1.008) + (1 × 14.007) + (2 × 15.999) = 241.28 g/mol .

The theoretical percentages of each element are:

Carbon (C): (15 × 12.011 / 241.28) × 100% = 74.69%

Hydrogen (H): (15 × 1.008 / 241.28) × 100% = 6.27%

Nitrogen (N): (1 × 14.007 / 241.28) × 100% = 5.81%

Experimental determination of these percentages through combustion analysis would be required to validate the empirical formula.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 74.69 | Data not available |

| Hydrogen (H) | 6.27 | Data not available |

| Nitrogen (N) | 5.81 | Data not available |

As of the latest search, specific experimental elemental analysis data for 3-(Pyridin-4-yl)propyl benzoate has not been reported in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum can provide valuable information about the electronic structure of a molecule, particularly the presence of chromophores, which are the parts of a molecule that absorb light.

The electronic transitions expected for this compound include:

π → π transitions:* These are typically high-energy transitions associated with the aromatic systems of the pyridine (B92270) and benzoate moieties. They are expected to appear at shorter wavelengths in the UV region.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen atom in the pyridine ring or the oxygen atoms in the ester group) to an anti-bonding π* orbital. These transitions are generally of lower intensity and appear at longer wavelengths compared to π → π* transitions.

A hypothetical UV-Vis spectrum would likely show strong absorption bands in the UV region, characteristic of the aromatic and carbonyl functionalities. The exact λmax values would provide insight into the extent of conjugation and the electronic environment within the molecule.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Data not available | Data not available | Data not available | Data not available |

Specific experimental UV-Vis spectroscopic data, including λmax values and molar absorptivity for this compound, are not available in the currently accessible scientific literature.

Advanced Structural Analysis and Supramolecular Interactions in Crystalline States

Single-Crystal X-ray Diffraction Studies

To date, a comprehensive single-crystal X-ray diffraction study dedicated solely to 3-(Pyridin-4-yl)propyl benzoate (B1203000) has not been reported in publicly accessible crystallographic databases. Such a study would be the definitive method for elucidating its precise solid-state conformation and packing. However, based on the known principles of molecular recognition and the extensive crystallographic data available for related pyridine (B92270) and benzoate-containing structures, a hypothetical analysis can be outlined.

Determination of Molecular Conformation and Dihedral Angles

Table 1: Hypothetical Key Dihedral Angles in 3-(Pyridin-4-yl)propyl Benzoate

| Dihedral Angle | Description | Expected Range (°) |

| Pyridine Ring vs. Benzoate Ring | The relative orientation of the two aromatic systems. | 30 - 90 |

| C-C-C-O (Propyl-Ester Linkage) | The torsion angle defining the orientation of the ester group relative to the propyl chain. | 160 - 180 |

Analysis of Hydrogen Bonding Networks (O-H···O, N-H···O, C-H···O)

Within the crystal structure of this compound, the primary hydrogen bond acceptor is the nitrogen atom of the pyridine ring, and the carbonyl oxygen of the benzoate group. While the molecule itself lacks strong hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···N hydrogen bonds are expected to be significant in directing the crystal packing. Aromatic and aliphatic C-H groups can act as donors to the pyridyl nitrogen and carbonyl oxygen atoms of neighboring molecules, leading to the formation of extended networks.

Investigation of π-π Stacking and Other Non-Covalent Interactions

The presence of two aromatic rings, the pyridine and the benzoate moieties, suggests that π-π stacking interactions could be a prominent feature in the crystal packing of this compound. These interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, can lead to the formation of columnar or layered structures. The specific geometry of the π-π stacking (e.g., face-to-face or offset) would be determined by the electronic nature of the rings and the steric influence of the propyl linker.

Design Principles for Co-crystals and Supramolecular Assemblies Involving Pyridine-Benzoate Synthons

The combination of a pyridine ring (a hydrogen bond acceptor) and a benzoate group (containing hydrogen bond acceptors) makes this compound an interesting candidate for the design of co-crystals and other supramolecular assemblies. The pyridine-acid supramolecular synthon, a robust interaction between a pyridine nitrogen and a carboxylic acid, is a well-established motif in crystal engineering. While this compound is an ester, the pyridine nitrogen remains a potent hydrogen bond acceptor site for co-formers containing acidic protons.

The design of co-crystals would involve selecting co-former molecules that can form predictable and stable intermolecular interactions with this compound. Potential co-formers could include molecules with O-H or N-H groups that can form strong hydrogen bonds with the pyridyl nitrogen. The principles of supramolecular chemistry suggest that by understanding the preferred interaction motifs, it is possible to engineer crystalline materials with tailored properties.

Computational and Theoretical Investigations of Molecular and Electronic Structure

Density Functional Theory (DFT) Calculations for Ground State Properties

No published studies were found that specifically report DFT calculations on 3-(Pyridin-4-yl)propyl benzoate (B1203000). Therefore, no data is available for the following subsections.

There is no available research detailing the optimized molecular geometry or conformational analysis of 3-(Pyridin-4-yl)propyl benzoate.

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, or the Molecular Electrostatic Potential (MEP) for this compound has not been reported.

There are no published theoretical predictions of the vibrational frequencies for this compound, and thus no comparison with experimental infrared or Raman spectra can be made.

No studies utilizing methods such as the Gauge-Including Atomic Orbital (GIAO) method to predict the 1H and 13C NMR chemical shifts of this compound are available.

A detailed analysis of the thermodynamic properties (such as enthalpy, entropy, and Gibbs free energy) of this compound based on computational calculations has not been documented in the scientific literature.

Quantum Chemical Approaches to Reaction Mechanism Studies

There is no available research that applies quantum chemical methods to investigate the reaction mechanisms of this compound.

Elucidation of Transition States and Reaction Pathways

While specific computational studies elucidating the transition states and reaction pathways for the synthesis or degradation of this compound are not extensively available in the current literature, the methodologies for such investigations are well-established. Density Functional Theory (DFT) is a primary tool for mapping the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states.

For instance, in the study of the formation of other complex heterocyclic molecules containing pyridine (B92270) moieties, such as pyridyl-cholestane derivatives, DFT calculations have been successfully employed to investigate the reaction mechanism. nih.gov These studies typically involve the calculation of the Gibbs free energy for all proposed intermediates and transition states along a reaction coordinate. nih.gov By identifying the transition state with the highest energy barrier, the rate-determining step of the reaction can be identified. nih.gov Such an approach for this compound would likely involve modeling the esterification reaction between 3-(pyridin-4-yl)propan-1-ol and benzoic acid (or its derivatives), or alternative synthetic routes like cross-coupling reactions. The calculations would reveal the precise geometry of the transition states, which are fleeting, high-energy structures that cannot be isolated experimentally.

Furthermore, computational methods can be used to explore different potential reaction pathways. For example, in photoredox-catalyzed reactions for the synthesis of complex amides, DFT has been used to assess the feasibility of proposed catalytic cycles by calculating the energies of the radical intermediates and transition states involved. researchgate.net A similar approach could be applied to understand the synthesis of this compound, providing a theoretical framework to optimize reaction conditions and improve yields.

Rationalization of Regioselectivity in Functionalization Reactions

The rationalization of regioselectivity in functionalization reactions is another area where computational chemistry provides critical insights. For a molecule like this compound, which possesses two aromatic rings (a pyridine and a benzene (B151609) ring) with different electronic properties, predicting the site of electrophilic or nucleophilic attack is key for its further chemical modification.

Theoretical principles, such as the Aryne Distortion Model, are used to rationalize the regioselectivity of reactions involving strained intermediates like arynes. While not directly applied to this compound in published studies, this model predicts that nucleophilic attack on an unsymmetrical aryne will preferentially occur at the more distorted (more linear) carbon of the triple bond. Such models are grounded in computational calculations of the electronic and geometric properties of the reactive intermediates.

In the absence of specific studies on this compound, we can look at related systems. For example, in the functionalization of 2,1,3-benzothiadiazole, regioselectivity is attributed to significant differences in the nucleophilicity of various carbon positions within the molecule, a property that can be quantified through computational analysis of the electron density distribution.

For this compound, DFT calculations could be used to determine the relative energies of the intermediates formed upon attack at different positions on both the pyridine and benzoate rings. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) for electrophilic attack and the Lowest Unoccupied Molecular Orbital (LUMO) for nucleophilic attack, as well as the calculated electrostatic potential, can provide a robust theoretical basis for predicting the most likely sites for functionalization.

Intermolecular Interaction Energy Calculations in Supramolecular Systems

The way molecules of this compound interact with each other in the solid state is crucial for understanding its crystal packing and physical properties. Computational methods allow for the detailed analysis and quantification of these intermolecular interactions.

Beyond visualization, the energies of these interactions can be calculated. For the aforementioned pyridazine-benzoate derivative, DFT calculations were used to determine the energies of specific hydrogen bonds, revealing their strength and importance in the supramolecular assembly. nih.gov In another example involving a 1,2,4-triazole (B32235) derivative, the PIXEL method was used to calculate the interaction energies, decomposing the total energy into coulombic, polarization, dispersion, and repulsion contributions for various intermolecular contacts like O-H···S, C-H···F, and π···π interactions. researchgate.net

For supramolecular systems involving pyridinium (B92312) salts of benzoates, a variety of non-covalent interactions, including charge-assisted hydrogen bonds (N⁺–H···O⁻), conventional hydrogen bonds (O–H···O), and weaker interactions like C–H···π and π–π stacking, have been shown to be significant in stabilizing the three-dimensional framework. researchgate.net

A hypothetical table of calculated intermolecular interaction energies for a dimer of this compound, based on methodologies applied to similar molecules, is presented below. This illustrates the type of data that would be generated from such a computational study.

| Interacting Molecules | Type of Interaction | Distance (Å) | Calculated Interaction Energy (kJ/mol) |

| Molecule A - Molecule B | π–π stacking (pyridine-benzene) | 3.5 | -50 |

| Molecule A - Molecule C | C-H···O (propyl chain to carbonyl) | 2.4 | -15 |

| Molecule A - Molecule D | C-H···N (propyl chain to pyridine) | 2.6 | -10 |

This table is illustrative and based on typical values found for similar molecular systems. Specific values for this compound would require dedicated computational analysis.

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Theoretical calculations are instrumental in predicting and understanding the nonlinear optical (NLO) properties of molecules, which are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to how its electron cloud is distorted by an intense electric field, such as that from a laser.

The key parameters that determine the NLO efficacy of a molecule are the dipole moment (μ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. These properties can be calculated using quantum chemical methods like Hartree-Fock, Møller-Plesset perturbation theory (MP2), and, most commonly, DFT.

For instance, a computational study on propyl-para-hydroxybenzoate (PHB), a molecule with a similar benzoate substructure, used DFT with the B3LYP functional and a 6-311++G(d,p) basis set to calculate its NLO properties. researchgate.net The calculated first hyperpolarizability (β) of PHB was found to be 8.9 times that of urea, a standard reference material for NLO properties, indicating its potential as an NLO material. researchgate.net

The theoretical evaluation of NLO properties for this compound would involve optimizing its geometry and then calculating the aforementioned parameters. The presence of the electron-donating propyl group and the electron-withdrawing pyridine and benzoate moieties could lead to a significant intramolecular charge transfer, which is a key feature for a large NLO response.

A hypothetical data table summarizing the kind of results expected from a DFT calculation of the NLO properties of this compound is shown below, with values from the study on propyl-para-hydroxybenzoate (PHB) provided for context. researchgate.net

| Property | Calculated Value for PHB researchgate.net | Hypothetical Calculated Value for this compound |

| Dipole Moment (μ) (Debye) | - | Value would be calculated |

| Average Polarizability (α) (esu) | - | Value would be calculated |

| First Hyperpolarizability (β) (esu) | 6.977 x 10⁻³⁰ | Value would be calculated |

Such theoretical screenings are invaluable for identifying promising NLO candidates for experimental synthesis and characterization, thereby accelerating the discovery of new materials for advanced optical technologies.

Chemical Transformations and Reactivity Profiles

Reactions Involving the Benzoate (B1203000) Ester Moiety

The benzoate ester group is a key site for chemical modification, enabling transformations such as reduction of the ester linkage and conversion to amides.

The reduction of benzoate esters to the corresponding alcohols is a fundamental transformation in organic synthesis. While direct catalytic hydrogenation of the ester in 3-(Pyridin-4-yl)propyl benzoate is not extensively documented in dedicated studies of this specific molecule, the reactivity can be inferred from established methods for the hydrogenation of other benzoate esters. Homogeneous and heterogeneous catalysts are employed for this purpose, often requiring specific conditions to achieve high yields and chemoselectivity, particularly to avoid the reduction of the aromatic rings.

Ruthenium-based homogeneous catalysts have demonstrated high efficacy in the hydrogenation of various esters, including aromatic ones like methyl benzoate and ethyl benzoate. acs.orglookchem.com For instance, ruthenium pincer complexes can catalyze the hydrogenation of methyl benzoate to benzyl (B1604629) alcohol and methanol (B129727) under relatively mild conditions. lookchem.com Another example involves a ruthenium complex with a tripodal phosphine (B1218219) ligand, which has been used for the reduction of benzyl benzoate. acs.org The choice of catalyst and reaction conditions, such as temperature and hydrogen pressure, is crucial to control the reaction and prevent over-reduction to hydrocarbons like toluene. google.com

Manganese-based catalysts have also emerged as effective systems for the selective hydrogenation of methyl benzoate to benzaldehyde (B42025) or benzyl alcohol, depending on the catalyst formulation and reaction parameters. mdpi.com These catalysts often rely on the presence of oxygen vacancies to facilitate the reaction. mdpi.com

Copper-based catalysts, such as copper chromite, have a longer history in ester hydrogenation. However, they often require more forcing conditions and can lead to the formation of byproducts through over-hydrogenation. google.com

The catalytic hydrogenation of the benzoate ester in this compound would be expected to yield 3-(pyridin-4-yl)propan-1-ol and benzyl alcohol. The primary challenge in this transformation would be to achieve selective reduction of the ester in the presence of the pyridine (B92270) ring, which is also susceptible to hydrogenation under certain catalytic conditions.

Table 1: Examples of Catalytic Systems for Benzoate Ester Hydrogenation

| Catalyst System | Substrate Example | Product(s) | Reference |

| Ruthenium Pincer Complex | Methyl Benzoate | Benzyl alcohol, Methanol | lookchem.com |

| [Ru(acac)₃]/Triphos | Benzyl Benzoate | Benzyl alcohol | acs.org |

| MnOₓ/γ-Al₂O₃ | Methyl Benzoate | Benzaldehyde, Benzyl alcohol | mdpi.com |

| Copper Chromite | Methyl Benzoate | Benzyl alcohol, Toluene | google.com |

The conversion of the benzoate ester to an amide functionality represents a valuable synthetic route to novel derivatives. This transformation can be achieved through direct amidation with an amine or via transamidation.

Niobium pentoxide (Nb₂O₅) has been identified as a highly effective and reusable heterogeneous catalyst for the direct amidation of esters with amines. researchgate.net This method has been successfully applied to the reaction of methyl benzoate with various amines, proceeding in high yields under solvent-free conditions. researchgate.net The catalytic activity is attributed to the Lewis acidic sites on the Nb₂O₅ surface, which activate the ester carbonyl group towards nucleophilic attack by the amine. researchgate.net

Transition-metal-free methods for ester-amide exchange have also been developed. For example, the reaction of phenyl esters with non-nucleophilic amines can proceed at room temperature, offering a mild and environmentally friendly approach. nih.gov Additionally, alkali metal amidoboranes have been shown to efficiently convert esters, including methyl benzoate, into primary and secondary amides at room temperature. nih.gov

Transamidation reactions, where an existing amide exchanges its acyl or amine group, can also be relevant. While this is a reaction of amides, the principles can be extended to the synthesis of amides from esters. Benzoic acid has been used as a catalyst for transamidation reactions, highlighting the potential for organocatalytic approaches. sci-hub.se The substitution of an ester with an amide can significantly alter the biological properties of a molecule. nih.gov

For this compound, these methods would allow for the synthesis of a wide array of N-substituted 3-(pyridin-4-yl)propyl benzamides, providing access to compounds with potentially different physicochemical and biological profiles.

Table 2: Catalytic Systems for Ester-Amide Exchange

| Catalyst/Reagent | Substrate Example | Reagent | Product | Reference |

| Nb₂O₅ | Methyl Benzoate | Aniline | N-Phenylbenzamide | researchgate.net |

| None (Transition-Metal-Free) | Phenyl Benzoate | Various Amines | N-Substituted Benzamides | nih.gov |

| NaNH₂BH₃ | Methyl Benzoate | - | Benzamide | nih.gov |

| Benzoic Acid (catalyst) | Benzamide (for transamidation) | Benzylamine | N-Benzylbenzamide | sci-hub.se |

Reactions Targeting the Pyridine Ring

The pyridine ring is another reactive center in this compound, susceptible to functionalization at its carbon-hydrogen bonds and coordination with metal centers through its nitrogen atom.

The direct functionalization of C-H bonds in pyridine rings is a powerful tool for molecular diversification. rsc.org Due to the electronic properties of the pyridine ring, regioselectivity can be a challenge. For 4-alkyl-substituted pyridines like the one in the target molecule, functionalization can be directed to specific positions.

Minisci-type reactions, which involve the addition of a radical to an electron-deficient heterocycle, are a common method for pyridine functionalization. nih.gov To achieve regioselectivity, particularly at the C4 position, a blocking group strategy has been developed. nih.govnih.gov This involves the formation of a pyridinium (B92312) salt, which then directs the incoming radical to the desired position. nih.govnih.gov

Recent advances have also enabled the meta-selective C-H functionalization of pyridines through a dearomatization-rearomatization strategy. nih.govresearchgate.net This approach allows for the introduction of various functional groups at the C3 and C5 positions, which are typically less reactive. nih.gov

Iridium-catalyzed C-H borylation is a versatile method for introducing a boronate ester group onto an aromatic ring, which can then be further functionalized through cross-coupling reactions. madridge.org The regioselectivity of this reaction is often governed by steric effects, with substitution typically occurring at the less hindered positions. madridge.org For a 4-substituted pyridine, this would likely favor borylation at the C3 and C5 positions.

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a good ligand for coordination with a variety of metal centers. The resulting metal-organic frameworks (MOFs) and coordination polymers can exhibit interesting structural and functional properties.

Studies on structurally related ligands, such as 3-(pyridin-4-yl)benzoic acid and 3-(pyridin-3-yl)benzoic acid, have demonstrated their ability to form complexes with metals like cobalt, nickel, zinc, copper, cadmium, and gadolinium. acs.orgmdpi.comresearchgate.net In these complexes, the pyridyl nitrogen atom typically coordinates to the metal center. acs.org The carboxylate group of these related ligands also participates in coordination, leading to the formation of one-, two-, or three-dimensional networks. mdpi.comresearchgate.net

While the benzoate ester of this compound is less likely to coordinate directly to a metal center compared to a carboxylate, the pyridyl nitrogen remains a potent coordination site. The formation of a cobalt(II) complex with 3-(pyridin-4-yl)benzoic acid, where the ligand coordinates through the pyridyl nitrogen, provides a clear precedent for the expected behavior of this compound in coordination chemistry. acs.org

Strategies for Derivatization of the Propyl Linker

The three-carbon propyl linker between the pyridine ring and the benzoate ester offers opportunities for chemical modification, although it is generally less reactive than the other two moieties.

Derivatization of the propyl linker could involve reactions such as free-radical halogenation, which would preferentially occur at the benzylic-like position adjacent to the pyridine ring. However, such reactions can lack selectivity. A more controlled approach would involve the synthesis of analogues with pre-installed functional groups on the propyl chain.

For instance, synthetic routes could be designed to introduce hydroxyl or amino groups onto the propyl linker, which could then be further derivatized. The synthesis of related compounds like 3-{[(4-methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate demonstrates that functionalization of the propyl chain is feasible. drugbank.comnih.gov

Furthermore, the synthesis of trans-metanicotine analogues, which involves the construction of a modified butenyl chain attached to a pyridine ring, highlights strategies for building functionalized alkyl chains on pyridine scaffolds. nih.gov These synthetic approaches could be adapted to introduce functionality onto the propyl linker of this compound, leading to a new class of derivatives with potentially altered properties.

Catalytic Applications and Mechanistic Insights

Pyridinium-Based Catalysts in Organic Synthesis, Specifically Esterification

Pyridinium (B92312) salts, which are derivatives of pyridine (B92270), have been established as effective catalysts in various organic transformations, most notably in esterification reactions. nih.gov Pyridine itself can function as a nucleophilic catalyst, particularly in acylation reactions. It reacts with acylating agents, such as acetic anhydride (B1165640), to form a highly reactive acetyl-pyridinium intermediate. researchgate.net This intermediate is then more susceptible to nucleophilic attack by an alcohol, facilitating the formation of the corresponding ester.

A widely used pyridinium-based catalyst is Pyridinium p-toluenesulfonate (PPTS). nih.gov While PPTS is considered a mild and useful acid catalyst for reactions involving acid-sensitive substrates, its activity in promoting esterification condensation is often weak. nih.govresearchgate.net Research has shown, however, that the catalytic efficacy of pyridinium salts can be significantly enhanced through structural modifications.

In a study examining the esterification of an equimolar mixture of carboxylic acids and alcohols, various analogues of PPTS were synthesized and tested. researchgate.net The results demonstrated that introducing specific functional groups onto the pyridinium ring could dramatically improve catalytic activity. For instance, the addition of a long lipid chain (from oleic acid) and an electron-withdrawing nitro group resulted in a highly effective catalyst. researchgate.netacs.orgwikipedia.org

| Catalyst | Modifications to Pyridinium Ring | Ester Yield (%) |

|---|---|---|

| PPTS (1) | None | 0 |

| Catalyst 2 | Short C2 acetyl chain | 0 |

| Catalyst 3 | C18 oleic acid chain | 16 |

| Catalyst 4 | Nitro group at meta-position | 48 |

| 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate (6) | C18 oleic acid chain and nitro group | up to 99 |

The electron-withdrawing nitro group increases the acidity of the pyridinium catalyst, thereby enhancing its activity. nih.gov The lipid chain modification also contributes to improved performance, culminating in catalysts like 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate, which can achieve esterification yields of up to 99%. researchgate.netacs.orgwikipedia.org This approach highlights a key strategy in organocatalysis: the fine-tuning of a catalyst's structure to optimize its activity and selectivity for a specific transformation like esterification. acs.orgwikipedia.org

Application of Metal Complexes with Pyridine-Containing Ligands

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry and homogeneous catalysis. acs.orgresearchgate.net The lone pair of electrons on the nitrogen atom allows pyridine to act as a Lewis base, coordinating to a metal center and modulating its electronic and steric properties. acs.org This interaction is fundamental to the design of a vast number of transition metal catalysts used in a wide array of organic reactions. acs.orgacs.org

Metal complexes featuring pyridine-containing ligands have been successfully employed as catalysts for various transformations involving esters, such as hydrolysis, transesterification, and cyclization. The pyridine ligand can stabilize the metal center and influence its reactivity. acs.org

For example, Pd(II) complexes with pyridine ligands have been used in the carbonylation of nitro compounds to produce carbamates, which are esters of carbamic acid. wikipedia.org The basicity of the pyridine ligand has been shown to correlate with the catalytic efficiency in these transformations. wikipedia.org Gold(III) complexes ligated with bidentate pyridine derivatives have demonstrated catalytic activity in the cyclopropanation of propargyl esters. acs.org The electronic properties of the pyridine ligands modulate the reactivity of the gold center, with weaker coordination leading to higher catalytic activity. acs.org

The hydrolysis of esters, the reverse of esterification, can also be effectively catalyzed by metal complexes. Divalent metal ions like Ni(II) and Zn(II) complexed with ligands based on 2-pyridinealdoxime can act as powerful catalysts for the cleavage of carboxylic acid esters. rsc.org Similarly, various transition metal complexes have been shown to catalyze the hydrolysis of alkenyl esters. researchgate.net

In the realm of transesterification, manganese and zinc complexes supported on materials functionalized with bipyridine have been shown to be active catalysts for the transesterification of β-keto esters. The metal centers act as Lewis acid sites, which are crucial for the catalytic activity. researchgate.net

| Catalyst System | Ester Transformation | Key Finding | Reference |

|---|---|---|---|

| Bis(pyridine)gold(III) complexes | Propargyl ester cyclopropanation | Weaker pyridine coordination enhances catalytic activity. | acs.org |

| Ni(II) and Zn(II) complexes of 2-pyridinealdoxime ligands | Ester hydrolysis (cleavage) | Metallomicelles act as powerful catalysts. | rsc.org |

| MnCl₂ and ZnCl₂ with bipyridine-functionalized support | Transesterification of β-keto ester | Metal centers provide Lewis acidic sites essential for catalysis. | researchgate.net |

| Pd(II) complexes with pyridine ligands | Carbonylation to form carbamates | Ligand basicity correlates with catalytic efficiency. | wikipedia.org |

A significant area of modern organic synthesis is the direct functionalization of C–H bonds, and pyridine-containing substrates have been a key focus. nih.gov Metal complexes with pyridine-containing ligands are instrumental in achieving high regioselectivity in these reactions, as the pyridine nitrogen can act as a directing group, guiding the catalyst to a specific C-H bond. nih.govresearchgate.net

The regioselectivity of C-H activation on the pyridine ring itself is highly dependent on the catalytic system.

C2-Activation : The C-H bond at the C2-position (ortho to the nitrogen) is often activated due to the directing effect of the nitrogen atom coordinating to the metal center. Rhodium and Iridium complexes with PBP pincer ligands, for instance, selectively activate the C2-H bond of pyridine. rsc.org

C3-Activation : Achieving C3-selectivity has been a significant challenge. However, specific catalytic systems have been developed to this end. For example, Co(II)-catalyzed carbenoid insertion into the pyridyl C-H bond with α-diazoacetates proceeds with high regioselectivity at the C3-position. nih.gov

C4-Activation : Functionalization at the C4-position (para to the nitrogen) can be achieved by overriding the intrinsic preference for C2-activation. Nickel/Lewis acid cooperative catalysis has been a successful strategy. acs.org This system enables the direct C4-selective alkylation of pyridines with alkenes and alkynes. acs.org In one study, a Ni-Al bimetallic system with an N-heterocyclic carbene (NHC) ligand was used for the enantioselective para-C–H alkylation of pyridines with styrenes.

Mechanistic studies suggest that for C4-arylation of 3-substituted pyridines, electronic effects are key. An electron-withdrawing group at the 3-position increases the acidity of the C4-H bond, facilitating its activation, while electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond disfavors activation at the C2-position. acs.org

Tautomeric Catalysis by Pyridone Derivatives in Various Transformations

Pyridone, a tautomer of hydroxypyridine, and its derivatives are important catalysts and ligands in their own right. The ability of pyridone to exist in both lactam and lactim forms is central to a phenomenon known as tautomeric catalysis. researchgate.netresearchgate.net In this mechanism, the catalyst can act as both a proton donor and acceptor simultaneously, facilitating reactions through a low-energy cyclic transition state.

The catalytic efficiency of 2(1H)-pyridone derivatives has been studied in reactions such as aromatic nucleophilic substitution. Research comparing 3-ethylaminocarbonyl-2(1H)-pyridone and 3-ethoxycarbonyl-2(1H)-pyridone found that despite differences in their tautomeric and dimerization properties, they exhibited similar catalytic efficiencies. researchgate.netresearchgate.net This suggests that both the lactam and lactim tautomers are comparably effective in tautomeric catalysis. researchgate.netresearchgate.net

The tautomeric equilibrium of pyridone can also be exploited in transition metal catalysis. A palladium(II) catalyst bearing a bidentate pyridine-pyridone ligand was developed for the C–H hydroxylation of carboxylic acids using molecular oxygen. It is proposed that the ligand can switch between a pyridone coordination mode (L,X-ligand) to facilitate C–H activation and a pyridine coordination mode (L,L-ligand) to promote O₂ activation, showcasing the power of ligand tautomerization within a catalytic cycle. This bifunctional nature allows the catalyst to accommodate the distinct requirements of both the C-H cleavage and oxidation steps.

Furthermore, 2-pyridonate ligands, the deprotonated form of 2-pyridone, are recognized as versatile ligands in 3d transition metal chemistry. The combination of Brønsted and Lewis acid/base properties of the ligand and the metal ion can lead to cooperative effects, where the metal-bound oxygen of the pyridonate acts as a Lewis base to assist in substrate activation.

Advanced Analytical Methodologies for Characterization and Quantification in Research Settings

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For 3-(Pyridin-4-yl)propyl benzoate (B1203000), both High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography (GC) are powerful tools, each with its specific applications.

HPLC is a premier technique for the analysis of non-volatile or thermally labile compounds like 3-(Pyridin-4-yl)propyl benzoate. When coupled with tandem mass spectrometry (MS/MS), it provides exceptional selectivity and sensitivity, making it ideal for both identification and quantification.

A typical HPLC-MS/MS method for the analysis of this compound would involve a reversed-phase chromatographic separation. The basic nitrogen of the pyridine (B92270) ring allows for good ionization using electrospray ionization (ESI) in positive mode. The selection of mobile phase components is critical; a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed. researchgate.netnih.gov The use of a gradient elution, where the proportion of the organic solvent is increased over time, often provides better separation of the main compound from its impurities.

The mass spectrometer, operating in tandem mode (MS/MS), allows for the selection of a specific precursor ion (the molecular ion of this compound) and its fragmentation to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and reduces background noise, enabling very low limits of detection and quantification. nih.gov

Table 1: Illustrative HPLC-MS/MS Method Parameters for this compound

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-15 min: 10% B |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole with ESI source |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | Hypothetical m/z [M+H]⁺ → Product ion(s) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 350 °C |

This table presents a hypothetical set of parameters based on common practices for similar compounds and is for illustrative purposes.

While HPLC is generally preferred for a compound of this nature, Gas Chromatography (GC) can be a viable alternative, particularly for assessing volatile impurities or for specific analytical objectives. This compound itself has a relatively high boiling point, making it less ideal for direct GC analysis without derivatization. However, GC is highly effective for the analysis of more volatile starting materials, by-products, or degradation products that might be present as impurities. For instance, residual solvents from the synthesis process are routinely analyzed by headspace GC. acs.org

For the analysis of benzoate esters and pyridine derivatives by GC, a capillary column with a non-polar or medium-polarity stationary phase is typically used. Flame Ionization Detection (FID) offers good sensitivity for organic compounds, while Mass Spectrometry (GC-MS) provides definitive identification of unknown peaks through their mass spectra. acs.org Derivatization techniques can be employed to increase the volatility and thermal stability of less volatile compounds, although this adds a step to the sample preparation process. mdpi.com

Table 2: Representative GC-MS Conditions for Volatile Impurity Analysis

| Parameter | Condition |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Oven Program | Initial temp 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer | Mass Selective Detector (MSD) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-450 |

| Transfer Line Temp | 280 °C |

This table provides a general set of conditions for the analysis of volatile impurities and is for illustrative purposes.

Method Development and Validation for Impurity Profiling and Quantitative Determination

The development and validation of analytical methods are critical to ensure that the data generated are reliable, accurate, and reproducible. This is particularly important for impurity profiling, where the goal is to detect, identify, and quantify impurities that could affect the quality and safety of the compound. pharmaguideline.com

Method development for this compound would focus on optimizing the chromatographic conditions to achieve good resolution between the main peak and any potential impurities. This involves screening different columns, mobile phases, and gradient profiles. researchgate.net

Once a suitable method is developed, it must be validated according to the guidelines from the International Council for Harmonisation (ICH). mdpi.com Validation demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically demonstrated by a correlation coefficient (r²) close to 1.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Illustrative Validation Parameters for a Quantitative HPLC Method

| Parameter | Typical Acceptance Criteria |

| Specificity | No interference at the retention time of the main peak and known impurities. |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0% |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy. |

| Robustness | No significant impact on results with small changes in flow rate, pH, column temperature, etc. |

This table presents typical acceptance criteria based on ICH guidelines and is for illustrative purposes.

Potential Areas for Future Research and Development

Exploration of Novel and Sustainable Synthetic Pathways for Pyridine-Benzoate Esters

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. For pyridine-benzoate esters, future research will likely pivot towards greener and more sustainable synthetic strategies.

Green Chemistry Protocols: Research into protocols that utilize non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions is paramount. For instance, methods using iron(III) chloride as a catalyst for the cyclization of ketoxime acetates and aldehydes offer a "green" pathway to construct substituted pyridines without requiring additives. nih.gov The application of such principles to the synthesis of 3-(Pyridin-4-yl)propyl benzoate (B1203000) could significantly reduce its environmental footprint.

Bio-based Feedstocks: Investigating the use of renewable resources like lignin (B12514952) or glucose to produce pyridine (B92270) dicarboxylic acids, key precursors for some esters, presents a sustainable alternative to fossil fuel-based feedstocks. wur.nl Future work could focus on developing enzymatic or electrochemical routes from these bio-based materials to generate the specific pyridine and benzoic acid moieties required.

Catalytic Innovations: The development of novel catalytic systems, such as copper-catalyzed cyclizations of ketoxime carboxylates, provides a mild and efficient route to polysubstituted pyridines. researchgate.net Adapting these methods for the specific synthesis of 3-(Pyridin-4-yl)propyl benzoate could lead to higher yields and greater functional group tolerance.

| Research Direction | Potential Approach | Key Benefit |

| Green Synthesis | Use of FeCl₃ catalysis; reduction of additives nih.gov | Reduced environmental impact |

| Renewable Feedstocks | Synthesis from lignin or glucose derivatives wur.nl | Decreased reliance on fossil fuels |

| Advanced Catalysis | Copper-catalyzed cyclization reactions researchgate.net | Higher efficiency and milder conditions |

Design and Synthesis of Advanced Catalytic Systems Incorporating Pyridine-Benzoate Motifs

The pyridine and benzoate components of the target molecule are well-known ligands in coordination chemistry, suggesting that the molecule itself or its derivatives could serve as building blocks for novel catalysts.

Dual Catalytic Systems: Inspired by recent advances, dual catalytic systems that merge photoredox catalysis with transition metal catalysis could unlock new reactivities. For example, a dual photoredox/cobalt catalytic strategy has been developed for the 1,3-hydrohalogenation of allyl carboxylates, using a pyridinium (B92312) salt as a key component. acs.orgacs.orgacs.org Future research could explore incorporating pyridine-benzoate structures directly into such systems to mediate complex transformations.

Bio-inspired Catalysts: Non-heme iron catalysts, in combination with oxidants and substituted pyridine co-ligands, have shown significant effects on the reactivity and selectivity of oxidation reactions. mdpi.com Designing catalysts where a this compound-like moiety acts as the internal co-ligand could lead to catalysts with tailored electronic properties and enhanced performance in C-H activation and other challenging reactions.

Multi-component Reactions: The development of catalysts for multi-component reactions, such as the copper-catalyzed amino etherification of alkenes involving benzoate derivatives, represents a powerful tool for building molecular complexity. acs.org Systems could be designed where a pyridine-benzoate ligand modulates the catalyst's activity and selectivity in assembling complex molecules from simple precursors.

Investigations into the Formation and Properties of Supramolecular Architectures and Co-crystals

The ability of the pyridine nitrogen to accept hydrogen bonds and the aromatic rings to participate in π-π stacking makes this class of compounds ideal for constructing complex, self-assembled structures.

Coordination Polymers and Frameworks: The reaction of metal salts with ligands containing both pyridine and carboxylate functionalities can lead to the formation of coordination polymers with diverse and potentially useful properties. acs.org Research into how the specific geometry of this compound influences the structure and properties (e.g., porosity, magnetism) of resulting metal-organic frameworks is a promising area. A related molecular salt, 4-[3-(Pyridin-4-yl)prop-yl]pyridinium 2-carb-oxy-benzoate, is known to form a three-dimensional framework through a combination of strong O-H···O and N-H···O hydrogen bonds. nih.gov

Co-crystal Engineering: The systematic design of co-crystals by combining pyridine-benzoate esters with other molecules (co-formers) can be used to modify physical properties like solubility and stability. Studies on co-crystals of fumaric acid with pyridine derivatives have demonstrated the importance of intermolecular interactions in the resulting architecture. researchgate.net Future work could explore the co-crystallization of this compound to create novel materials.

Liquid Crystals: Bent-shaped molecules containing pyridine rings are known to form liquid crystalline phases (mesophases). rsc.org Investigating whether derivatives of this compound can be designed to exhibit liquid crystal behavior could lead to new materials for optical and electronic applications.

| Supramolecular Structure | Key Interactions | Potential Application |

| Coordination Polymers | Metal-ligand coordination, hydrogen bonding acs.orgnih.gov | Gas storage, catalysis |

| Co-crystals | Hydrogen bonding, π-π stacking researchgate.net | Modified pharmaceutical properties |

| Liquid Crystals | Molecular shape anisotropy rsc.org | Displays, sensors |

Theoretical Predictions and Experimental Validation for Enhanced Reactivity and Selectivity in Novel Transformations

Computational chemistry provides a powerful tool for predicting the behavior of molecules and guiding experimental work.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of reactions involving pyridine-benzoate esters. Such studies have been used to understand divergent reaction pathways acs.org and to support proposed catalytic cycles, for instance in cobalt-catalyzed hydrohalogenations. acs.org Applying these methods to predict the reactivity of this compound could accelerate the discovery of new transformations.

Predicting Material Properties: Theoretical investigations can predict key properties of materials derived from pyridine derivatives, such as heats of formation and detonation performance for high-energy materials. tandfonline.com Similar computational screening could be used to predict the electronic, optical, or binding properties of supramolecular assemblies built from this compound before their synthesis.

Structure-Reactivity Relationships: Computational studies can establish quantitative structure-activity relationships. For example, Hammett correlations have been used to demonstrate the electronic effects of substituted pyridine ligands on the rates of iron-catalyzed hydroxylation reactions. mdpi.com A similar approach could predict how modifications to the pyridine or benzoate rings of the target molecule would influence its reactivity or binding affinity in various applications.

Development of Innovative Analytical Techniques for Complex Pyridine-Benzoate Systems

As more complex materials and systems incorporating pyridine-benzoate esters are developed, the need for advanced analytical methods for their characterization will grow.

Advanced Chromatographic Methods: While gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods for analyzing pyridine and its derivatives, there is a need for methods tailored to complex matrices. cdc.gov Future research could focus on developing multidimensional chromatographic techniques or novel stationary phases for the specific separation and quantification of pyridine-benzoate isomers or related compounds in complex mixtures.

Mass Spectrometry (MS) Enhancements: High-resolution mass spectrometry is crucial for the structural elucidation of novel compounds and intermediates. nih.gov The development of new ionization techniques or MS/MS fragmentation libraries specifically for pyridine-benzoate esters and their metal complexes would aid in their characterization.

In-situ Spectroscopic Analysis: To better understand the formation of supramolecular architectures and the mechanisms of catalytic reactions, the development of in-situ spectroscopic techniques is essential. Using methods like advanced NMR or Raman spectroscopy to monitor reactions involving this compound in real-time could provide invaluable mechanistic insights.

| Analytical Challenge | Potential Solution | Benefit |

| Complex Mixture Analysis | Multidimensional Chromatography | Improved separation and quantification cdc.gov |

| Structural Elucidation | High-Resolution MS/MS Libraries | Unambiguous identification of new compounds nih.gov |

| Real-Time Monitoring | In-situ Spectroscopy (NMR, Raman) | Direct observation of reaction intermediates and pathways |

Q & A

Basic Research Questions

Q. How can researchers synthesize co-crystals of 3-(Pyridin-4-yl)propyl benzoate derivatives for structural analysis?

- Method : Dissolve equimolar quantities of phthalic acid (1 mmol) and 1,3-bis(4-pyridyl)propane (1 mmol) in a water-methanol (1:1) mixture. Stir for 10 minutes, then allow slow evaporation at room temperature for one week to obtain block crystals. This method yields co-crystals with a 1:1 stoichiometry between the pyridinium cation and benzoate anion .

- Key Considerations : Solvent polarity and evaporation rate critically influence crystal quality. Methanol-water mixtures balance solubility and slow crystallization.

Q. What experimental techniques are used to confirm the crystal structure of this compound co-crystals?

- Method : Single-crystal X-ray diffraction (SC-XRD) with a Rigaku R-AXIS RAPID CCD diffractometer. Data refinement is performed using SHELXL (for small-molecule refinement) and SHELXS/SHELXD (for structure solution). Key parameters include:

- Space group: Orthorhombic, Pbcm

- Unit cell dimensions: a = 7.5950 Å, b = 12.822 Å, c = 17.340 Å .

- Validation : Check residuals (R = 0.042, wR = 0.118) and data-to-parameter ratio (15.6:1) to ensure accuracy .

Q. How are hydrogen bonding networks characterized in this compound co-crystals?

- Method : Analyze intermolecular interactions via SC-XRD data. For example:

- Strong O–H···O hydrogen bonds (O···O distance = 2.378 Å) form anionic chains.

- N–H···O bonds connect cations into 1D chains.

- Weak C–H···O interactions stabilize the 3D framework .

- Tools : Software like Mercury or Olex2 visualizes hydrogen bonds and packing motifs.

Advanced Research Questions

Q. How can researchers resolve hydrogen atom disorder in the crystallographic refinement of this compound derivatives?

- Method : Use difference Fourier maps to locate electron density peaks for disordered H atoms. Refine with riding models (e.g., O–H = 0.86 Å) and isotropic displacement parameters (Uiso = 1.2×Ueq of the parent atom). For example, disordered H atoms between O atoms flanking an inversion center are modeled with partial occupancy .

- Challenges : Over-interpretation of low-resolution data may introduce artifacts. Cross-validate with spectroscopic data (e.g., NMR) where possible.

Q. What strategies optimize supramolecular synthon design in this compound co-crystals for functional materials?

- Method : Exploit the carboxylic acid-pyridine heterosynthon, a robust motif for co-crystal engineering. Adjust substituents on the benzoate or pyridine moieties to modulate hydrogen bond strength and packing. For example:

- Introduce electron-withdrawing groups to enhance acid-pyridine interactions.

- Use flexible linkers (e.g., propyl chains) to accommodate steric constraints .

Q. How can the biological activity of this compound derivatives be evaluated?

- Method :

Enzyme Inhibition Assays : Test PDE4 inhibition using radiolabeled substrates (e.g., [³H]-cAMP) or fluorescence-based kits. IC50 values indicate potency .

Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria. Derivatives with triazole-thioether moieties show enhanced activity .

- Data Interpretation : Correlate structural features (e.g., pyridine orientation, ester flexibility) with activity trends.

Featured Recommendations

| Most viewed | ||